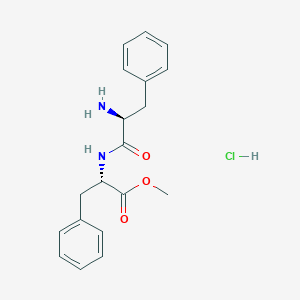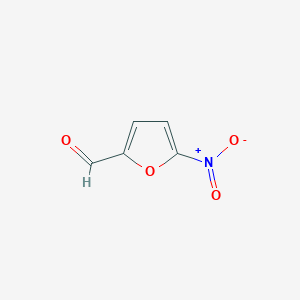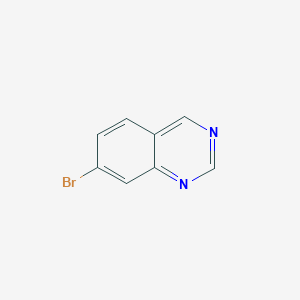
7-Bromoquinazoline
Vue d'ensemble
Description
7-Bromoquinazoline is a chemical compound with the empirical formula C8H5BrN2 . It is a derivative of quinazoline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
Quinazolines, including 7-Bromoquinazoline, can be synthesized through various methods. One common method is the transition-metal-catalyzed reactions, which have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction .
Molecular Structure Analysis
The molecular structure of 7-Bromoquinazoline consists of a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The molecular weight of 7-Bromoquinazoline is 209.04 g/mol .
Chemical Reactions Analysis
Quinazoline derivatives, including 7-Bromoquinazoline, have been the subject of numerous chemical reaction studies. For instance, the molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity .
Physical And Chemical Properties Analysis
7-Bromoquinazoline has a molecular weight of 209.04 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.
Applications De Recherche Scientifique
Anticancer Research
Specific Scientific Field
Medicinal chemistry and oncology.
7-Bromoquinazoline
derivatives have demonstrated promising anticancer properties. Researchers have investigated their potential as therapeutic agents against various cancer cell lines, including Caco-2, C3A, MCF-7, and HeLa cells . These derivatives inhibit cell proliferation and may serve as leads for developing novel anticancer drugs.
Experimental Procedures
Results
Antibacterial Research
Specific Scientific Field
Microbiology and infectious diseases.
Summary of Application
7-Bromoquinazoline derivatives have shown antibacterial activity against drug-resistant bacterial strains. Their potential as novel antibiotics is being explored .
Experimental Procedures
Results
Anti-Inflammatory Research
Specific Scientific Field
Immunology and inflammation.
Summary of Application
7-Bromoquinazoline derivatives exhibit anti-inflammatory properties. They may modulate immune responses and reduce inflammation .
Experimental Procedures
Results
Safety And Hazards
While specific safety and hazard information for 7-Bromoquinazoline was not found, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
Propriétés
IUPAC Name |
7-bromoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVULHBAEVRKCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458338 | |
| Record name | 7-bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinazoline | |
CAS RN |
89892-22-8 | |
| Record name | 7-bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)
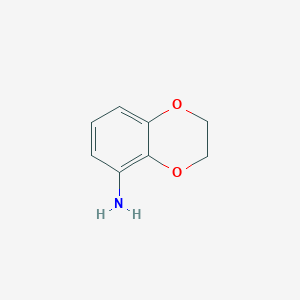
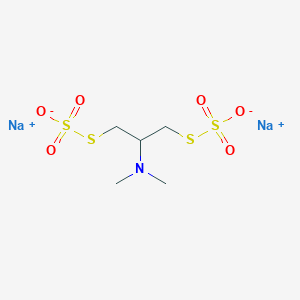
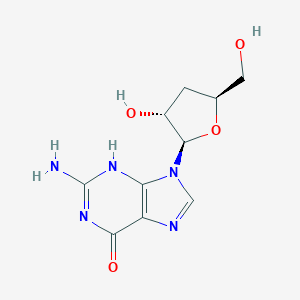
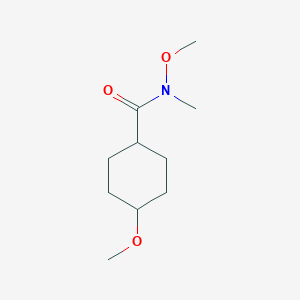

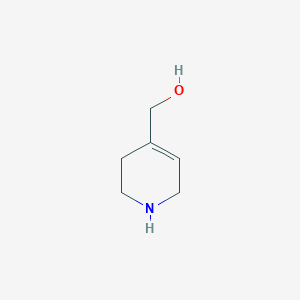
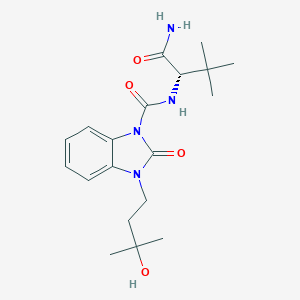
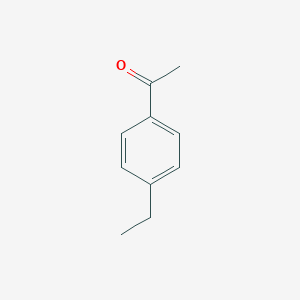
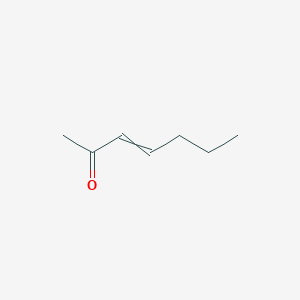
![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)

